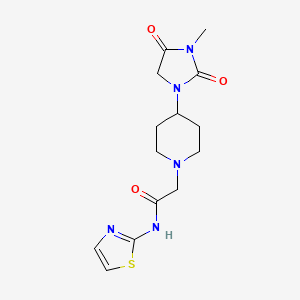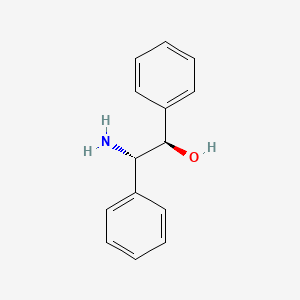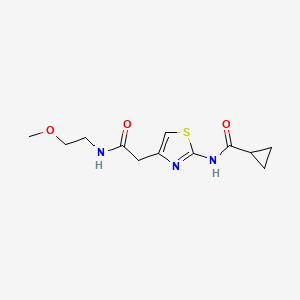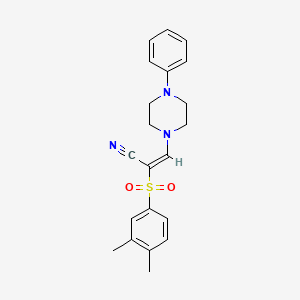
N-((6-(4-methoxyphenyl)pyrimidin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((6-(4-methoxyphenyl)pyrimidin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. The compound has been synthesized using various methods, and its mechanism of action has been studied extensively to understand its biochemical and physiological effects.
Applications De Recherche Scientifique
Neuroprotective and Anti-neuroinflammatory Agents
This compound has been evaluated for its potential as a neuroprotective and anti-neuroinflammatory agent. It shows promise in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury. The neuroprotective activity is characterized by the ability to restore neuronal function and structure, which is crucial for slowing disease progression and reducing neuronal death. The anti-neuroinflammatory properties are significant through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in human microglia cells .
Anticancer Activity
Pyrazole derivatives, including this compound, have been studied for their anticancer potential. They have shown efficacy against various cancer cell lines, indicating the possibility of these compounds being developed into anticancer drugs. The molecular docking studies suggest that these compounds have favorable interactions with active residues of proteins involved in cancer pathways .
Antimicrobial Activity
The antimicrobial activity of pyrazole derivatives is another area of interest. These compounds have been tested against a range of bacterial and fungal pathogens, showing good potential as antimicrobial agents. This is particularly relevant in the context of increasing antibiotic resistance .
Antiviral Activity
Research has also explored the antiviral applications of pyrazole derivatives. Their interaction with viral proteins and the ability to inhibit viral replication makes them candidates for the development of new antiviral drugs .
Antitubercular Activity
Some pyrazole derivatives have been synthesized and screened for their antitubercular activity. They have shown promising results against Mycobacterium tuberculosis, the causative agent of tuberculosis, which is a significant global health concern .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are noteworthy. They have been found to inhibit various inflammatory pathways, which could be beneficial in the treatment of chronic inflammatory diseases .
Antioxidant Activity
These compounds have also been evaluated for their antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which is implicated in many diseases, including neurodegenerative disorders and cancer .
Pharmacological Evolution
The pharmacological evolution of pyrazole derivatives has been a subject of study over the past decade. The versatility of these compounds in significant fields is due to their distinctive bioassay interactions and cellular activities. This research paves the way for the development of less toxic and more potent drugs for various health threats .
Mécanisme D'action
Target of Action
Similar compounds, such as triazole-pyrimidine hybrids, have been shown to interact with proteins like atf4 and nf-kb . These proteins play crucial roles in cellular processes such as inflammation and stress responses .
Mode of Action
For instance, triazole-pyrimidine hybrids have been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
The compound may affect several biochemical pathways. For instance, it may inhibit the NF-kB inflammatory pathway and ER stress . These pathways are involved in inflammation and cellular stress responses, respectively .
Pharmacokinetics
Similar compounds have been reported to have excellent in vitro and in vivo pharmacokinetics properties in multiple species including humans .
Result of Action
The compound’s action results in molecular and cellular effects. For instance, similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Propriétés
IUPAC Name |
N-[[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl]-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S/c1-21-10-15(9-19-21)25(22,23)20-8-13-7-16(18-11-17-13)12-3-5-14(24-2)6-4-12/h3-7,9-11,20H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOVULDFENGMGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2=CC(=NC=N2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2956270.png)


![4-{2-Methyl-6-[(phenylsulfonyl)methyl]-4-pyrimidinyl}morpholine](/img/structure/B2956274.png)
![N-({[2,2'-bifuran]-5-yl}methyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2956275.png)




![1-(2,4-dichlorophenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2956281.png)

![1,3,5-trimethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2956284.png)
